4-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine is a synthetic organic compound characterized by the presence of a trifluoromethoxy group, a benzoyl group, a piperidine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including nucleophilic substitution and cyclization.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced using reagents such as trifluoromethoxybenzene and appropriate catalysts.
Coupling with Pyrimidine: The final step involves coupling the piperidine intermediate with a pyrimidine derivative under specific reaction conditions, such as the use of palladium catalysts and suitable solvents.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
4-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: It is explored for its use in the synthesis of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular pathways.
Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis or as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-({1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl}oxy)pyridazine
- 3-(1-(3-(trifluoromethoxy)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Uniqueness
4-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine is unique due to its specific combination of functional groups and its potential applications in various fields. Its trifluoromethoxy group imparts unique chemical properties, such as increased stability and lipophilicity, which can be advantageous in medicinal chemistry and materials science.
Properties
IUPAC Name |
(3-pyrimidin-4-yloxypiperidin-1-yl)-[3-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O3/c18-17(19,20)26-13-4-1-3-12(9-13)16(24)23-8-2-5-14(10-23)25-15-6-7-21-11-22-15/h1,3-4,6-7,9,11,14H,2,5,8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAIAVQDVWLLPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)OC(F)(F)F)OC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.